N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine
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Overview
Description
N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine typically involves the reaction of 2-amino-4,6-dimethoxybenzoic acid with dimethylamine and subsequent cyclization to form the quinazoline ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazolines with diverse functional groups .
Scientific Research Applications
N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a simpler structure.
4-Quinazolinone: Contains a carbonyl group at the 4-position.
N-(4-methoxyphenyl)-N-2-dimethylquinazolin-4-amine: A derivative with potent anticancer activity.
Uniqueness
N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
CAS No. |
827031-20-9 |
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Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C19H21N3O3/c1-12-20-15-9-7-6-8-14(15)19(21-12)22(2)18-16(24-4)10-13(23-3)11-17(18)25-5/h6-11H,1-5H3 |
InChI Key |
HDTIMAORIBYVJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=C(C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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